1-Phenylproline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2S)-1-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
ZZMSDLWVAMNVOD-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenylproline and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most direct routes to enantiomerically enriched chiral compounds. iipseries.org In the context of phenylproline, these approaches aim to establish the stereocenters of the proline ring with a high degree of control, yielding specific stereoisomers.
Enantioselective total synthesis involves constructing a chiral molecule from achiral or racemic precursors through a sequence of reactions that induces chirality. rsc.orgnih.govchemrxiv.orgnih.gov For phenylproline derivatives, this often involves the strategic formation of the pyrrolidine (B122466) ring.
One notable strategy is the synthesis of (R)-α-phenylproline derivatives starting from N-benzylidene phenylglycine ethyl ester. nih.gov The process begins with the allylation of the ester under phase-transfer catalysis, followed by an enzymatic resolution to achieve optical purity. nih.gov Subsequent chemical transformations, including protection, hydroboration, oxidation, and a final ring closure via the Mitsunobu reaction, yield the enantiomerically pure (R)-α-phenylproline. nih.gov
Another approach focuses on the intramolecular N-H insertion of a metal carbenoid derived from an N-Boc δ-amino α-diazo β-keto ester, which has been used to produce substituted prolines like cis-5-phenyl proline. acs.org
Diastereoselective synthesis aims to preferentially form one diastereomer over all others. numberanalytics.comegrassbcollege.ac.in This is critical when a molecule contains multiple stereocenters, such as in 3- or 4-substituted phenylprolines, where cis and trans isomers are possible.
A key method for achieving diastereocontrol is the 1,4-addition of organocuprates to a chiral oxazolidine (B1195125) α,β-unsaturated ester derived from Garner's aldehyde. mdpi.com This reaction proceeds with high diastereoselectivity, and the resulting linear precursor is cyclized to form the corresponding cis-3-substituted prolines. mdpi.com In other methods, regioselective alkylation of the allylic anion of a ketene (B1206846) S,S-acetal has been shown to yield trans-derivatives as the major product after regeneration of the carboxylic acid function. mdpi.com
Furthermore, a highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester was achieved through the bromine-mediated cyclization of a 2-allyl-2-phenylglycine derivative, demonstrating excellent control over the formation of multiple stereocenters. nih.gov The choice of reagents and reaction conditions, such as using specific bases or workup procedures, can determine whether a syn- or anti-configured product is favored. organic-chemistry.org
A chiral auxiliary is a temporary chiral moiety that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This strategy is widely applied in the synthesis of amino acids.
The use of (R)-phenylglycinol-based morpholinones and oxazolidines serves as a prominent example. nih.gov (3S,5R)-Diphenylmorpholin-2-one, for instance, undergoes 1,4-addition reactions with acrylates. The major product can be isolated and, after lactamization, chemoselective reduction, and hydrogenolysis to remove the chiral auxiliary, yields enantiomerically pure 3-substituted 2-phenylprolines. nih.gov Similarly, Schiff bases derived from amino acids and enantiopure auxiliaries, like (2R,3R,5R)-2-hydroxypinan-3-one, can be diastereoselectively alkylated to produce precursors for chiral proline derivatives. nih.gov
The effectiveness of this method relies on the ability of the auxiliary to create a sterically biased environment, forcing the reaction to proceed from a specific face. researchgate.net
Table 1: Examples of Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary Type | Key Reaction | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| (R)-phenylglycinol-based morpholinone | 1,4-addition with acrylates | Enantiopure 3-substituted 2-phenylprolines | High | nih.gov |
| (2R,3R,5R)-2-hydroxypinan-3-one | Diastereoselective alkylation of a Schiff base | (S)-α-methylproline methyl ester | 95% ee | nih.gov |
| Evans' Oxazolidinone | Aldol (B89426) Reactions | β-hydroxy carbonyl compounds | High | numberanalytics.com |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of metals and often proceeds under mild conditions. For synthesizing proline derivatives, organocatalytic methods have proven to be highly effective.
A key strategy is the asymmetric organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes. mdpi.com This reaction, often catalyzed by a diarylprolinol silyl (B83357) ether in the presence of an acid co-catalyst, produces chiral adducts with excellent yields and enantioselectivities. mdpi.com These adducts are versatile precursors that can be converted into trans-3-substituted proline derivatives. mdpi.comacs.org Another powerful organocatalytic route involves the enantioselective tandem reaction between aldehydes and aminomalonates, catalyzed by chiral pyrrolidine derivatives, to form 5-hydroxypyrrolidines, which are direct precursors to 3-substituted prolines. mdpi.comresearchgate.net
Table 2: Organocatalytic Synthesis of Phenylproline Precursors
| Reaction Type | Catalyst | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Michael addition of nitro esters to α,β-unsaturated aldehydes | Diarylprolinol silyl ether | Good | Excellent | mdpi.com |
| Enantioselective tandem reaction | Chiral pyrrolidine derivatives | 67-77% | 90-99% | mdpi.comresearchgate.net |
Metal-catalyzed asymmetric conjugate addition (ACA) is a powerful tool for forming carbon-carbon bonds enantioselectively. libretexts.orgnih.gov This method typically involves the 1,4-addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, catalyzed by a chiral transition-metal complex, most commonly based on rhodium or copper. researchgate.netrsc.org
In the synthesis of phenylproline analogues, rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent (e.g., a phenylboronic acid) to an appropriate α,β-unsaturated ester or amide can introduce a phenyl group at the β-position with high enantioselectivity. libretexts.orgresearchgate.net The resulting product contains the necessary stereocenter and functionality for subsequent cyclization to form a 3-phenylproline derivative. The choice of the chiral ligand bound to the metal is crucial for achieving high levels of stereocontrol. sioc-journal.cn While this method is well-established for various nucleophiles, the addition of alkenyl and aryl groups remains a key area of research. rsc.org
Photocatalysis uses light energy to drive chemical reactions, often enabling unique transformations under mild conditions. mdpi.commdpi.comnih.gov While direct photocatalytic synthesis of the phenylproline ring is less common, this methodology is highly relevant for creating key precursors.
One strategy involves the photocatalytic generation of carbanion equivalents. uni-regensburg.de For example, a precursor like phenylacetic acid can be activated by a photocatalyst under irradiation. uni-regensburg.de This process can lead to decarboxylation and the formation of a nucleophilic benzyl (B1604629) anion equivalent, which can then react with a suitable electrophile to build a more complex carbon skeleton. uni-regensburg.de This intermediate could then be elaborated into a phenylproline derivative through subsequent chemical steps. The field primarily focuses on using semiconductor materials like TiO₂ or ZnO as photocatalysts, which generate reactive electron-hole pairs upon UV irradiation. mdpi.com These methods offer a green alternative for synthesizing complex organic molecules from simple precursors. nih.govrsc.org
Enzymatic Synthesis and Biocatalytic Transformations
Enzymatic and biocatalytic methods offer a green and highly selective approach to synthesizing chiral compounds like 1-phenylproline. These methods leverage the inherent stereospecificity of enzymes to produce enantiomerically pure products under mild reaction conditions.
Biocatalytic transformations can be employed for the synthesis of various phenylpropionic acids, which are precursors or analogues of this compound. An artificially designed biocatalytic process has been developed to synthesize diverse phenylpropionic acids from simple phenols, pyruvate, and ammonia. nih.gov This process utilizes a modular assembly of an amino-group-introduction module and three amino-group-transformation modules. nih.gov By coexpressing enzymes from different modules in Escherichia coli, a one-pot transformation of phenols into corresponding (S)-α-amino acids, α-keto acids, (R)-α-amino acids, and (R)-β-amino acids has been achieved with good conversion rates (68-99%) and high enantioselectivities (>98%). nih.gov
The development of enzyme-catalyzed synthesis reactions, particularly those involving transglycosylation, highlights the potential for creating complex molecules. dtu.dk Research in this area focuses on enzyme discovery, computational modeling to understand structure-function relationships, protein engineering to improve performance, and reaction optimization. dtu.dk For instance, the enzymatic synthesis of oligoesters has been demonstrated using immobilized lipase (B570770) from Candida antarctica B (CalB). mdpi.com This highlights the versatility of enzymes in catalyzing reactions for a variety of substrates.
A key advantage of enzymatic synthesis is the potential to avoid protecting groups, which simplifies synthetic routes and reduces waste. acs.org Enzymes can react with specific sites on a molecule with high selectivity, leaving other functional groups untouched. acs.org This is exemplified in the industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and amoxicillin, where enzymatic processes using pen-acylase in water have replaced older, less environmentally friendly methods. acs.org
The following table summarizes key aspects of biocatalytic transformations relevant to phenylpropionic acid synthesis:
| Feature | Description | Reference |
| Process | Artificially designed amino-group-transformation biocatalytic cascade. | nih.gov |
| Starting Materials | Simple phenols, pyruvate, ammonia. | nih.gov |
| Catalyst | Escherichia coli coexpressing enzymes from different modules. | nih.gov |
| Products | (S)-α-amino acids, α-keto acids, (R)-α-amino acids, (R)-β-amino acids. | nih.gov |
| Conversion | 68-99% | nih.gov |
| Enantioselectivity | >98% | nih.gov |
Functionalization and Derivatization Strategies
The functionalization and derivatization of this compound are crucial for tuning its properties and creating new applications. These strategies involve modifying the pyrrolidine ring, the phenyl moiety, or the carboxyl and amine groups.
Modification of the pyrrolidine ring of proline analogues is a common strategy to create derivatives with unique properties. researchgate.net One approach involves the 1,3-dipolar cycloaddition of arylimino esters with dipolarophiles like divinyl sulfone and acrylonitrile (B1666552) to synthesize cis-5-phenyl prolinates with substituents at the fourth position of the pyrrolidine ring. nih.gov This method has been used to create inhibitors of the Staphylococcus aureus sortase SrtA. nih.gov
Another strategy for modifying the pyrrolidine ring is through α-functionalization. A redox-neutral, one-pot method for the direct α-arylation of pyrrolidine has been developed using a quinone monoacetal as the oxidizing agent. rsc.org This approach provides a greener alternative to metal-mediated functionalization. rsc.org
The synthesis of 3-substituted prolines can be achieved through the regioselective alkylation of 4-oxoproline derivatives or the diastereoselective conjugate addition to α,β-unsaturated lactams derived from (S)-pyroglutamic acid. nih.gov These methods allow for the introduction of various side chains onto the pyrrolidine ring. nih.gov
The table below outlines different strategies for pyrrolidine ring modification:
| Modification Strategy | Method | Application/Product | Reference |
| Substitution at C4 | 1,3-dipolar cycloaddition of arylimino esters. | Synthesis of cis-5-phenyl prolinates as sortase inhibitors. | nih.gov |
| α-Arylation | Redox-neutral C-H functionalization using quinone monoacetal. | Synthesis of α-aryl-substituted pyrrolidines. | rsc.org |
| Substitution at C3 | Regioselective alkylation of 4-oxoproline derivatives. | Access to 3-substituted prolines. | nih.gov |
The phenyl group of this compound is a versatile handle for introducing additional functional groups through electrophilic aromatic substitution reactions. wikipedia.orgturito.com These reactions allow for the introduction of substituents at the ortho, meta, or para positions of the phenyl ring, thereby modifying the electronic and steric properties of the molecule. minia.edu.egchemistrysteps.com
The phenyl group itself acts as a weak activator and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com This means that incoming electrophiles will preferentially add to the positions ortho or para to the point of attachment of the pyrrolidine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg
For example, the nitration of a phenyl-containing compound introduces a nitro group (—NO2) onto the aromatic ring. minia.edu.eg The conditions for such reactions typically involve treating the substrate with nitric acid and a catalytic amount of sulfuric acid. minia.edu.eg The reactivity and regioselectivity of these substitutions can be influenced by other substituents already present on the phenyl ring.
The carboxyl and amine groups of this compound are key sites for functionalization, enabling the formation of amides, esters, and other derivatives. Selective functionalization of these groups is essential for applications in peptide synthesis and the development of new catalysts and pharmaceuticals.
The carboxyl group can act as a directing group in C-H activation reactions, allowing for the functionalization of the molecule at specific positions. sioc-journal.cnresearchgate.net This "two birds with one stone" strategy uses the carboxyl group to direct the reaction and then it can be removed or transformed. sioc-journal.cn Boron-catalyzed methods have been developed for the nucleophilic activation of carboxylic acids, enabling their direct functionalization under mild conditions. thieme.de
Selective functionalization of the amine group is also a critical area of research. Methods have been developed for the selective N-deacetylation and subsequent functionalization of aminosugars, which can be applied to proline derivatives. d-nb.info A pyrylium (B1242799) tetrafluoroborate (B81430) reagent has been shown to efficiently condense with heterocyclic amines, activating the C-N bond for nucleophilic aromatic substitution and allowing for the formation of C-O, C-N, C-S, or C-SO2R bonds under mild conditions. nih.gov Furthermore, azaphilone-based reagents have been developed for the activation-free, primary-amine-selective bioconjugation of biomolecules. nih.gov
The following table summarizes methods for selective functionalization:
| Functional Group | Method | Application | Reference |
| Carboxyl Group | Directing group in C-H activation. | Site-selective functionalization. | sioc-journal.cnresearchgate.net |
| Carboxyl Group | Boron-catalyzed nucleophilic activation. | Direct functionalization under mild conditions. | thieme.de |
| Amine Group | Pyrylium salt-mediated activation. | Nucleophilic aromatic substitution. | nih.gov |
| Amine Group | Azaphilone-based reagents. | Primary-amine-selective bioconjugation. | nih.gov |
Aromatic Substitutions on the Phenyl Moiety
Multi-Gram Scale Synthesis and Process Intensification
The transition from laboratory-scale synthesis to multi-gram or industrial-scale production of this compound presents significant challenges. Process intensification offers a strategy to improve efficiency, safety, and sustainability in chemical manufacturing. numberanalytics.commdpi.com
Stereoselective multi-gram scale synthesis of cis- and trans-β-phenylproline derivatives has been reported, demonstrating the feasibility of producing these compounds in larger quantities. researchgate.netacs.orgcsic.es A simplified repetitive solution-phase procedure has been developed for the multi-gram scale synthesis of short peptides, which could be adapted for proline-containing peptides. nih.gov This method involves the coupling of amino acids and peptide acids with pentafluorophenyl active esters and allows for easy isolation of intermediates. nih.gov
Process intensification aims to achieve significant improvements by reducing equipment size, increasing efficiency, and minimizing environmental impact. numberanalytics.comtudelft.nl Key principles include maximizing efficiency, minimizing waste, enhancing safety, and reducing energy consumption. numberanalytics.com This can be achieved through the use of microreactors, membrane reactors, and other advanced reactor designs. numberanalytics.comccdcindia.com For example, continuous production processes can dramatically increase productivity and reduce waste compared to batch processes. ccdcindia.com The use of continuous lab-scale plants as commercial-scale production units can also shorten the time to market for new chemical products. tudelft.nl
Green Chemistry Principles in Phenylproline Synthesis
Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. nih.gov The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org
Key green chemistry principles relevant to this compound synthesis include:
Prevention of Waste : It is better to prevent waste than to treat it after it has been created. acs.org
Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in small amounts. acs.org
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water. acs.org
Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks : Starting materials should be derived from renewable sources where feasible.
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided to reduce steps and waste. acs.org
Biocatalysis and enzymatic synthesis are prime examples of green chemistry in action, as they often occur in water under mild conditions with high selectivity. nih.govacs.org The development of one-pot syntheses and the use of bifunctional catalysts, such as L-proline grafted polyoxometalates, also contribute to greener synthetic routes by reducing the number of reaction steps and simplifying purification. rsc.org
Atom Economy Maximization in Synthetic Pathways
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comomnicalculator.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. skpharmteco.comjocpr.com Reactions with high atom economy are inherently more sustainable and efficient. chemistry-teaching-resources.com
In the context of synthesizing this compound and its derivatives, prioritizing reaction types with high intrinsic atom economy is crucial.
Addition and Cycloaddition Reactions: These reactions are prime examples of atom-economical processes, as they typically incorporate all reactant atoms into the product, leading to a 100% theoretical atom economy. savemyexams.com For instance, the synthesis of substituted pyrrolidines, the core structure of proline, can be achieved through Michael additions. A reported synthesis of 1,3-diaryl-5-oxo-proline derivatives utilizes a Michael-type addition as a key step, which is an efficient method for forming carbon-carbon bonds with high atom economy. nih.gov
Rearrangement and Insertion Reactions: Intramolecular rearrangements and insertion reactions are also highly atom-economical as they reorganize the atoms of a single molecule without the loss of any fragments. kccollege.ac.in The synthesis of δ-benzylproline derivatives has been achieved through an intramolecular N-H insertion reaction, which efficiently constructs the pyrrolidine ring from a linear precursor. rsc.org
Catalytic Hydrogenation: The use of catalytic hydrogenation for reduction steps is another strategy to improve atom economy. jocpr.com Unlike stoichiometric reductions that use metal hydrides and produce large amounts of inorganic waste, catalytic hydrogenation uses molecular hydrogen (H₂) with a recyclable catalyst (like palladium on carbon), where the only byproduct is often water or nothing at all. jocpr.comchemistry-teaching-resources.com This method is employed in the synthesis of substituted prolines to reduce double bonds or other functional groups stereoselectively. rsc.orgnih.gov
By contrast, substitution and elimination reactions are inherently less atom-economical because they necessarily generate byproducts. chemistry-teaching-resources.comsavemyexams.com For example, a substitution reaction where a leaving group is replaced by a nucleophile generates the displaced leaving group as waste. Therefore, modern synthetic design for this compound aims to replace classical, wasteful reactions with more atom-economical catalytic alternatives.
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Principle | Atom Economy | Example in Proline Synthesis Context |
|---|---|---|---|
| Addition | A + B → C | 100% | Michael addition to form the pyrrolidine backbone. nih.gov |
| Rearrangement | A → B | 100% | Intramolecular cyclization via N-H insertion. rsc.org |
| Catalytic Hydrogenation | A + H₂ (cat.) → H-A-H | 100% | Reduction of a C=C double bond in a proline precursor. rsc.org |
| Substitution | A-B + C → A-C + B | < 100% | Replacement of a hydroxyl group via a tosylate intermediate. prepchem.com |
| Elimination | A-B → C + D | < 100% | Dehydration reactions to form an alkene. |
Use of Safer Solvents and Reaction Media
Solvents constitute a significant portion of the waste generated in chemical processes. unimi.it The principles of green chemistry advocate for minimizing solvent use or replacing hazardous organic solvents with safer alternatives. rsc.org
Traditional syntheses of phenylproline derivatives have often employed solvents such as toluene, chloroform, and ether, which have significant health and environmental hazards. nih.govnih.govprepchem.com Modern methodologies focus on substituting these with greener options.
Water: Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and availability. wikipedia.org While organic substrates may have limited solubility in water, techniques like photoredox catalysis in aqueous solutions have been shown to be effective for reactions involving amino acid derivatives. acs.org In several reported syntheses of proline derivatives, water is used in hydrolysis steps or for workup and purification, demonstrating its compatibility. nih.govprepchem.com
Ethanol (B145695): As a bio-based solvent, ethanol is a greener alternative to many petrochemical-based solvents. It is often used in combination with water for reactions like saponification in the synthesis of 1,3-diaryl-5-oxo-prolines. nih.gov
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are classes of non-volatile solvents that are gaining attention as potential green reaction media. mdpi.comresearchgate.net Their use can facilitate catalyst recycling and lead to different reaction selectivities. For example, the ionic liquid [BMIM]Br has been used as an environmentally friendly catalyst and medium for synthesizing sulfur-containing heterocycles. mdpi.com
The ultimate goal is to move towards solvent-free reactions where possible, but when a solvent is necessary, the choice should prioritize safety and sustainability. rsc.org
Table 3: Solvent Selection in Chemical Synthesis
| Solvent Class | Examples | Green Chemistry Considerations |
|---|---|---|
| Hazardous | Chloroform, Toluene, Dichloromethane | Toxic, often volatile organic compounds (VOCs), environmentally persistent. |
| Safer/Greener | Water, Ethanol, Ethyl Lactate, 2-Methyl-THF | Low toxicity, biodegradable, often derived from renewable resources. wikipedia.org |
| Alternative Media | Ionic Liquids, Supercritical CO₂, Deep Eutectic Solvents | Non-volatile, potential for catalyst recycling, unique reactivity profiles. rsc.orgmdpi.com |
Energy Efficiency Considerations in Synthesis
The energy consumption of a chemical process is a critical factor for both its environmental impact and economic viability. monash.edu Green chemistry principles emphasize designing syntheses that are energy-efficient, which typically means conducting reactions at ambient temperature and pressure whenever possible. rsc.org
Many synthetic routes for this compound derivatives require significant energy input. For example, a key step in the synthesis of (trans)-4-Phenyl-L-proline involves cooling the reaction to -20°C, which requires substantial energy for refrigeration. prepchem.com Other syntheses involve heating reactions to reflux or high temperatures (85–90°C) for extended periods. nih.govrsc.org
Strategies to improve energy efficiency in the synthesis of this compound include:
Catalysis: Catalysts can significantly lower the activation energy of a reaction, enabling it to proceed at a lower temperature, thus saving energy. chemistry-teaching-resources.com This applies to chemocatalysis, biocatalysis, and photocatalysis.
Photoredox Catalysis: Using visible light as an energy source can drive reactions at room temperature that might otherwise require heat. acs.org This approach is particularly promising for activating amino acid derivatives for C-C bond formation.
Biocatalysis: Enzymes operate under mild conditions (near ambient temperature and pressure) and in aqueous media, making them an exceptionally energy-efficient option. rsc.org Developing enzymatic routes for key steps in this compound synthesis could dramatically reduce energy consumption.
By analyzing the energy demands of each synthetic step, from cooling and heating to solvent removal, chemists can identify areas for improvement and design more sustainable and cost-effective pathways to this compound and its stereoisomers.
Stereochemistry and Conformational Landscape of 1 Phenylproline
Analysis of Stereoisomeric Forms (cis-, trans-, enantiomers, diastereomers)
The presence of multiple chiral centers and the restricted rotation around the N-C(phenyl) bond in 1-phenylproline give rise to several stereoisomeric forms. These include cis- and trans-isomers, enantiomers, and diastereomers.
Cis- and Trans- Isomerism: This form of isomerism in substituted prolines refers to the relative orientation of substituents on the pyrrolidine (B122466) ring. nih.govntu.edu.sg In the context of a phenyl group at a position other than C1, for instance at the β-carbon, the cis isomer would have the phenyl group and the carboxyl group on the same side of the ring, while in the trans isomer, they would be on opposite sides. nih.gov These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and can have different physical and chemical properties. doubtnut.comorgosolver.com For example, the dipole moments and boiling points of cis and trans isomers often differ. ntu.edu.sg The interconversion between these isomers can sometimes be achieved, for instance, through epimerization.
Enantiomers: As with all chiral molecules, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. libretexts.org Enantiomers of a compound share the same physical properties except for their interaction with plane-polarized light. However, they can exhibit significantly different biological activities and interactions with other chiral molecules. nih.govacs.org Studies on tetrapeptides of phenylproline have shown that pairs of enantiomers can have markedly different transport properties across membranes, highlighting the importance of stereochemistry in biological contexts. nih.govacs.orgresearchgate.netmdpi.com
Diastereomers: When a molecule has more than one chiral center, as can be the case with substituted this compound derivatives, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. doubtnut.com They have different physical properties and can be separated by techniques like chromatography. The various combinations of (R) and (S) configurations at each chiral center lead to a set of diastereomers. For instance, in a molecule with two chiral centers, four stereoisomers are possible: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) are enantiomers, as are the (R,S) and (S,R) pairs. The relationship between (R,R) and (R,S) (or any other non-enantiomeric pair) is diastereomeric.
Conformational Analysis of the Pyrrolidine Ring
The puckering of the pyrrolidine ring is typically described by two main envelope conformations, termed 'endo' and 'exo' (or sometimes referred to as 'UP' and 'DOWN'). nih.govnih.gov In these conformations, four of the ring atoms are roughly coplanar, while the fifth atom is displaced out of this plane. The specific atom that is out of the plane defines the pucker. For example, a Cγ-endo pucker means the Cγ atom is displaced on the same side as the carboxyl group, while a Cγ-exo pucker means it is on the opposite side.
The conformation of the pyrrolidine ring can be quantitatively described using Cremer-Pople puckering parameters, which use the out-of-plane displacements of the ring atoms to define a puckering amplitude (Q) and a phase angle (φ). chemrxiv.orgnih.govresearchgate.net These parameters allow for a precise description of the ring's shape, which can range from pure envelope (E) to twist (T) conformations. researchgate.net The puckering is not static, and the ring can undergo pseudorotation, a low-energy process where the pucker appears to rotate around the ring. chemrxiv.orgbeilstein-journals.org
The preference for a particular pucker is influenced by a delicate balance of steric and stereoelectronic effects. nih.govbeilstein-journals.org In unsubstituted proline, there is a slight preference for the Cγ-endo pucker. wisc.edu The puckering of the ring is also coupled to the cis/trans isomerization of the preceding peptide bond, with different puckers being favored in each isomeric state. nih.govnih.govbiorxiv.org
| Isomer | Favored Pucker | Reference |
|---|---|---|
| cis-Proline | DOWN (Cγ-exo) | nih.gov |
| trans-Proline (in α-helices) | UP (Cγ-endo) | nih.gov |
The introduction of a substituent, such as a phenyl group, on the pyrrolidine ring significantly influences its conformational preferences. The nature, size, and position of the substituent dictate the favored pucker.
Steric Effects: A bulky substituent will generally prefer to occupy a pseudo-equatorial position to minimize steric hindrance. nih.govbeilstein-journals.org For example, a bulky tert-butyl group at the C-4 position of proline has been shown to strongly favor a pseudo-equatorial orientation, which in turn dictates the ring pucker. nih.gov Similarly, a phenyl group, being sterically demanding, will adopt a position that minimizes steric repulsions, thereby influencing the puckering of the pyrrolidine ring. nih.gov
Stereoelectronic Effects: Electron-withdrawing substituents often favor an axial position due to the gauche effect. beilstein-journals.orgnih.gov This effect arises from favorable orbital interactions between the substituent and adjacent bonds. For instance, a fluorine atom at the C-4 position tends to adopt an axial position. beilstein-journals.org The electronic nature of the phenyl group, whether it is electron-donating or electron-withdrawing due to other substitutions on the aromatic ring, can also play a role in the conformational preferences through stereoelectronic interactions.
The position of the substituent is also critical. A substituent at the C-3 position will have a different steric and stereoelectronic impact compared to one at the C-4 or C-5 position, leading to different puckering preferences. nih.gov For instance, a bulky substituent at the 3R position favors an endo pucker, while the same group at the 3S position favors an exo pucker. nih.gov
Ring Puckering and Conformational Preferences
Stereochemical Control Elements in Phenylproline Chemistry
The well-defined stereochemistry and conformational preferences of this compound make it a powerful tool for stereochemical control in chemical reactions. numberanalytics.com The fixed spatial arrangement of the phenyl group and the pyrrolidine ring can direct the approach of reagents, leading to high levels of stereoselectivity.
In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, which then promotes the formation of one enantiomer of a product over the other. numberanalytics.com The rigid conformational scaffold of this compound and its derivatives can be exploited in the design of such chiral ligands. The phenyl group can act as a steric directing group, blocking one face of a reactive site and forcing an incoming reactant to approach from the less hindered side. libretexts.org
Determination of Absolute and Relative Configurations
Determining the precise three-dimensional arrangement of atoms in this compound and its derivatives is essential for understanding its properties and for its rational application in areas like asymmetric synthesis. Several analytical techniques are employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. libretexts.orgnih.govsci-hub.se The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions. The absolute configuration can be determined through the anomalous dispersion of X-rays by the atoms in the crystal. libretexts.org The crystalline sponge method is a newer technique that can determine the absolute configuration of even non-crystalline samples by absorbing them into a pre-formed crystalline lattice. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration and conformational preferences of molecules in solution. beilstein-journals.org By analyzing the coupling constants between protons on the pyrrolidine ring, information about the dihedral angles and thus the ring pucker can be obtained. beilstein-journals.org Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. sci-hub.se
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. nih.gov By using a chiral stationary phase, the two enantiomers of a compound will have different retention times, allowing for their separation and quantification. This method can also be used to determine the absolute configuration by derivatizing the analyte with a chiral reagent of known configuration to form diastereomers that can be separated and their elution order correlated to the absolute configuration. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with spectra calculated using quantum mechanical methods for a known configuration, the absolute configuration of the molecule in solution can be unambiguously determined. nih.gov
| Method | Information Obtained | Key Features | Reference |
|---|---|---|---|
| X-ray Crystallography | Absolute and relative configuration, solid-state conformation | Requires single crystals, provides definitive 3D structure | libretexts.orgsci-hub.se |
| NMR Spectroscopy | Relative configuration, solution conformation, enantiomeric purity | Analysis of coupling constants and use of chiral derivatizing agents | beilstein-journals.orgsci-hub.se |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess | Uses a chiral stationary phase or chiral derivatizing agents | nih.gov |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Comparison of experimental and calculated spectra | nih.gov |
1 Phenylproline in Asymmetric Catalysis
Organocatalysis Mediated by 1-Phenylproline Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. au.dk Proline and its derivatives are among the most successful classes of organocatalysts, capable of activating substrates through various covalent interactions. numberanalytics.comnih.govlongdom.org Derivatives of this compound, such as diphenylprolinol silyl (B83357) ethers, are particularly effective, leveraging the structural rigidity and steric hindrance provided by the aryl substituents to create a well-defined chiral environment for catalysis. unl.ptmdpi.com
Derivatives of this compound, which are secondary amines, catalyze reactions primarily through two key mechanistic cycles: enamine and iminium ion activation. longdom.orgmdpi.com These pathways represent the two primary modes of covalent organocatalysis mediated by chiral amines.
Enamine Catalysis: In this mode, the secondary amine of the this compound derivative reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making the α-carbon nucleophilic. This activated enamine can then react with various electrophiles. After the key bond-forming step, the intermediate hydrolyzes to release the product and regenerate the catalyst, completing the catalytic cycle. The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the approach of the electrophile to one face of the enamine. mdpi.com
Iminium Catalysis: Alternatively, when reacting with α,β-unsaturated aldehydes or ketones, the this compound derivative forms a positively charged iminium ion. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. This activation allows for conjugate addition reactions with a wide range of nucleophiles. The bulky substituents on the catalyst, such as the phenyl group in this compound derivatives, effectively shield one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic attack. acs.orgunibo.it A single catalyst can often operate through both enamine and iminium ion pathways in cascade or domino reactions, enabling the rapid construction of complex molecular architectures from simple precursors. mdpi.com
Derivatives of this compound, particularly diarylprolinol silyl ethers, have demonstrated remarkable efficacy in a wide array of asymmetric carbonyl transformations. These catalysts create a sterically hindered yet precisely organized chiral pocket that forces reactions to proceed with high levels of stereocontrol.
One of the most significant applications is in the asymmetric Michael reaction . For instance, the addition of nitroalkanes to β,β-disubstituted α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether, yields products with an all-carbon quaternary stereocenter with excellent enantioselectivity. sci-hub.box Similarly, the conjugate addition of methyl alkynyl ketones to α,β-unsaturated aldehydes proceeds with high yields and enantioselectivities. acs.org These reactions are valuable for synthesizing complex chiral building blocks. sci-hub.box
The following table summarizes the performance of a diphenylprolinol silyl ether catalyst in the asymmetric Michael reaction between various α,β-unsaturated aldehydes and methyl vinyl ketone, highlighting the high yields and enantioselectivities achieved.
| Entry | Substrate (Enal) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Cinnamaldehyde | 69 | 95 |
| 2 | p-Methoxycinnamaldehyde | 80 | 96 |
| 3 | p-Bromocinnamaldehyde | 85 | 97 |
| 4 | m-Bromocinnamaldehyde | 81 | 98 |
| 5 | o-Bromocinnamaldehyde | 80 | 98 |
| 6 | 2-Furaldehyde derivative | 75 | 97 |
| 7 | Crotonaldehyde | 55 | 76 |
These catalysts are also proficient in promoting tandem or cascade reactions. For example, a domino Michael/Henry reaction between aldehydes and nitroalkenes can construct complex cyclohexane (B81311) derivatives with multiple stereocenters in a single operation, often with exceptional diastereo- and enantioselectivity. unl.pt
While organocatalysts based on the this compound framework are powerful tools, they possess inherent scope and limitations. A primary advantage is their stability and low toxicity compared to many metal-based catalysts. numberanalytics.com However, some general limitations of organocatalysis include potentially lower reactivity, requiring higher catalyst loadings (e.g., 10-20 mol%) compared to metal catalysts. numberanalytics.comnih.gov
The substrate scope can also be specific. For example, in certain organocatalytic [3+2] cycloadditions to form pyrrolidine (B122466) rings, the methodology was initially limited to β-substituted α,β-unsaturated aldehydes, which restricted access to pyrrolidine adducts without a substituent at the C-3 position. Furthermore, the efficiency and selectivity of these catalysts can be highly sensitive to the steric and electronic nature of both the substrate and the catalyst's substituents. For instance, in a [10+2] cycloaddition, increasing the steric bulk of the silyl protecting group on a diarylprolinol catalyst from trimethylsilyl (B98337) (TMS) to tert-butyldimethylsilyl (TBDMS) improved enantioselectivity, but further increases offered no benefit. au.dk Some substrates may fail to react entirely, and achieving high selectivity with sterically less demanding substrates, like simple aliphatic aldehydes, can remain a challenge. sci-hub.box Scaling up organocatalytic reactions can also present issues related to catalyst cost and solubility. numberanalytics.com
Application in Asymmetric Carbonyl Transformations
Metal-Catalyzed Asymmetric Reactions Utilizing this compound Ligands
In addition to their direct use in organocatalysis, this compound and its derivatives are crucial building blocks for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. wikipedia.org In this context, the this compound unit provides a rigid, stereochemically defined scaffold that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed transformation.
The design of effective chiral ligands is central to asymmetric metal catalysis. The goal is to create a ligand that binds strongly to the metal and imposes a rigid and well-defined chiral space around the active site. This compound is an excellent starting material for this purpose. Its synthesis can be a target in itself for use as a chiral metal-chelating ligand.
A common strategy involves modifying the this compound scaffold to introduce additional donor atoms, creating multidentate ligands. For example, a bidentate P,N-ligand can be synthesized from this compound. This typically involves converting the carboxylic acid moiety into an alcohol via reduction, which can then be transformed into a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a diphenylphosphine (B32561) source would introduce the phosphorus donor atom. Alternatively, functional groups can be introduced onto the phenyl ring. Such multi-step syntheses, while sometimes complex, allow for the creation of highly tailored ligands for specific catalytic applications. dicp.ac.cnsnnu.edu.cnnih.gov The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties by altering the substituents on the proline ring or the appended donor groups. dicp.ac.cn
The efficacy of a chiral ligand is determined by its coordination chemistry with the transition metal. wikipedia.orgrsc.org Amino acids most commonly coordinate to metals as bidentate N,O-ligands, forming a stable five-membered chelate ring through the amino nitrogen and a carboxylate oxygen. wikipedia.org When this compound is used as a building block for a more complex ligand, such as a P,N-ligand, it typically coordinates to the metal center through the pyrrolidine nitrogen and the synthetically introduced donor atom (e.g., phosphorus). unicamp.br
This bidentate chelation creates a rigid complex where the stereochemistry of the this compound backbone is locked in place, defining the chiral environment around the metal. purdue.edu The phenyl group on the nitrogen atom provides significant steric bulk, which helps to create deep chiral pockets and restrict the possible conformations of the substrate as it approaches the metal's active site. This steric control is fundamental to achieving high enantioselectivity. The coordination number and geometry of the final metal complex (e.g., square planar, tetrahedral, or octahedral) are determined by the metal ion, its oxidation state, and the number and type of ligands bound to it. wikipedia.orgsnnu.edu.cn By carefully designing the this compound-based ligand, chemists can modulate these properties to optimize the catalyst for a specific asymmetric transformation.
Applications in Asymmetric Hydrogenation, Coupling, and Addition Reactions
This compound and its derivatives serve as crucial chiral ligands and organocatalysts in a variety of asymmetric transformations, including addition and coupling reactions. Their rigid backbone and the stereodirecting influence of the phenyl group are instrumental in achieving high levels of stereocontrol.
A notable application is in visible-light photoredox-catalyzed reactions. For instance, N-phenylproline has been used in the decarboxylative radical coupling with aldehydes or ketones to synthesize 1,2-amino alcohols. acs.org This method operates efficiently in water at room temperature, highlighting its green chemistry credentials. acs.org The reaction demonstrates broad substrate scope and is suitable for gram-scale synthesis, providing an effective pathway to valuable 1,2-amino alcohols from readily available amino acids. acs.org
While proline and its derivatives are famous for catalyzing asymmetric aldol (B89426) and Michael additions through enamine catalysis, the phenyl substituent in this compound modifies the steric and electronic environment of the catalytic intermediates, influencing reactivity and selectivity. mdpi.comwikipedia.org In Michael additions, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion. wikipedia.org The use of chiral proline-derived catalysts can render this process highly enantioselective. wikipedia.org Similarly, in asymmetric coupling reactions, such as those catalyzed by palladium, ligands derived from amino acids are essential for inducing enantioselectivity. chemrxiv.org The fundamental steps in these catalytic cycles often involve oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
Asymmetric hydrogenation, a reaction that adds hydrogen across a double bond with spatial selectivity, heavily relies on chiral catalysts, often transition metal complexes with chiral phosphine (B1218219) ligands. wikipedia.orgnih.gov While numerous chiral ligands have been developed for this purpose, the design of ligands based on the this compound scaffold remains an area of interest for achieving high enantioselectivity in the reduction of specific substrates like imines and ketones. wikipedia.orgmdpi.com
Table 1: Asymmetric Decarboxylative Coupling of N-Phenylproline with Carbonyls
| Entry | Carbonyl Compound | Product | Yield | Reference |
| 1 | Benzaldehyde | 2-(phenylamino)-1-phenylethan-1-ol | 85% | acs.org |
| 2 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2-(phenylamino)ethan-1-ol | 92% | acs.org |
| 3 | 2-Naphthaldehyde | 1-(naphthalen-2-yl)-2-(phenylamino)ethan-1-ol | 88% | acs.org |
| 4 | Acetophenone | 1-phenyl-2-(phenylamino)propan-1-ol | 75% | acs.org |
Chiral-at-Metal Catalysis Concepts with Phenylproline Scaffolds
A fascinating and evolving strategy in asymmetric synthesis is "chiral-at-metal" catalysis. nih.gov In this approach, the catalyst's chirality originates exclusively from a stereogenic metal center, while the coordinating ligands themselves are achiral. nih.govnih.gov This concept diverges from the traditional method where chiral ligands are used to induce asymmetry in a metal complex. nih.gov The metal atom acts as both the catalytic site and the sole source of chirality, offering a structurally simple yet powerful tool for asymmetric transformations. nih.gov
These chiral-at-metal catalysts, often bis-cyclometalated iridium(III) and rhodium(III) complexes, have proven effective in combining asymmetric catalysis with visible-light-induced photoredox chemistry. nih.gov The geometry of the achiral ligands around the metal center creates a propeller-shaped chiral environment, resulting in Λ (left-handed) and Δ (right-handed) enantiomeric configurations of the complex. nih.govnih.gov
While the core concept relies on achiral ligands, the incorporation of chiral scaffolds like phenylproline into these systems presents intriguing possibilities. A chiral ligand such as a this compound derivative binding to a stereogenic metal center would result in diastereomeric complexes (e.g., Λ-chiral ligand vs. Δ-chiral ligand). The distinct steric and electronic interactions within these diastereomers could lead to highly specific catalytic activity and stereoselectivity. This approach merges the traditional use of chiral ligands with the novel chiral-at-metal concept, opening new avenues for catalyst design and the stereocontrolled synthesis of complex molecules. nih.gov
Photocatalysis and Photoredox Chemistry Involving this compound Systems
Photoredox catalysis has emerged as a powerful paradigm in organic synthesis, utilizing visible light to generate reactive intermediates via single-electron transfer (SET) processes. nih.govwikipedia.org This strategy allows for the activation of small molecules under exceptionally mild conditions. nih.gov Systems involving this compound have been successfully integrated into photoredox catalytic cycles, particularly for the formation of carbon-carbon bonds. acs.org
These reactions are typically mediated by a photocatalyst, such as a ruthenium(II) or iridium(III) polypyridyl complex, which absorbs light and enters an excited state. nih.govrsc.org In this excited state, the catalyst can act as both a potent oxidant and reductant, enabling it to engage in electron transfer with organic substrates that would be unreactive in their ground states. nih.gov
Visible-Light-Driven Transformations
A key application of this compound in this area is the visible-light-driven decarboxylative coupling of N-phenylproline (acting as an N-aryl amino acid) with various aldehydes and ketones. acs.org This transformation yields valuable 1,2-amino alcohols, with water serving as a green solvent. acs.org The reaction proceeds smoothly at ambient temperature, showcasing the power of photocatalysis to drive reactions that might otherwise require harsh conditions. acs.org
Another significant visible-light-driven transformation is the dearomative arylcarboxylation of indoles with CO2, which showcases the potential for incorporating simple building blocks into complex scaffolds. sigmaaldrich.com The ability to use visible light, an abundant and renewable energy source, makes these methods highly attractive from a sustainability perspective. acs.orgsigmaaldrich.com The success of these reactions often depends on the photocatalyst, with organic dyes like Eosin Y also proving effective and offering a transition-metal-free alternative. mdpi.com
Mechanistic Insights into Photoinduced Electron Transfer
The mechanism underlying these transformations is photoinduced electron transfer (PET). edinst.comnih.gov In a typical cycle involving N-phenylproline, the process begins with the absorption of a photon by the photocatalyst (PC), promoting it to an excited state (PC*). nih.govrsc.org
Excitation : PC + hν (light) → PC*
Electron Transfer : The excited photocatalyst (PC*) is a strong enough oxidant to accept an electron from the carboxylate of N-phenylproline. This single-electron transfer (SET) generates the reduced form of the photocatalyst (PC•⁻) and a phenylproline-derived carboxyl radical.
Decarboxylation : The carboxyl radical is unstable and rapidly undergoes decarboxylation (loses CO₂) to form a highly reactive α-amino radical.
Radical Addition : This α-amino radical then adds to the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and generating a radical anion intermediate.
Catalyst Regeneration : The reduced photocatalyst (PC•⁻) transfers its excess electron to the radical anion intermediate. This step protonates the intermediate (often with a proton from the solvent, like water) to yield the final 1,2-amino alcohol product and regenerates the ground-state photocatalyst (PC), allowing it to re-enter the catalytic cycle. acs.org
This PET mechanism enables the formation of open-shell radical intermediates under very mild conditions, facilitating bond formations that are challenging to achieve through traditional two-electron pathways. nih.gov
Synergistic and Multicatalytic Systems Incorporating Phenylproline Moieties
Synergistic catalysis, a strategy where two or more distinct catalysts work in concert to enable a single transformation, has become a powerful tool in organic synthesis. nih.govrsc.orgwikipedia.org This approach allows for the simultaneous activation of both the nucleophile and the electrophile, opening up previously inaccessible reaction pathways. nih.gov
Phenylproline scaffolds are valuable in this context. For example, 5-phenylproline (B8596098) derivatives have been synthesized via a synergistic catalytic system employing both an achiral palladium catalyst and a chiral copper catalyst. sciengine.com This dual system was applied to the asymmetric allylic alkylation of aldimine esters, demonstrating how two catalytic cycles can cooperate to control reactivity and stereoselectivity. sciengine.com The development of multicatalytic reaction sequences, which combine multiple catalytic steps in a one-pot process, further enhances synthetic efficiency. rsc.org
In such systems, one catalyst might activate the nucleophile (e.g., an organocatalyst like a secondary amine forming a reactive enamine), while a second catalyst (e.g., a transition metal complex) activates the electrophile. wikipedia.org The successful integration of these independent catalytic cycles is challenging, as the catalysts must be compatible and not inhibit one another. wikipedia.org The use of phenylproline-derived components in these systems can be crucial for transferring chiral information and directing the stereochemical outcome of the reaction. sciengine.com
Mechanistic Studies of Catalytic Cycles and Transition States
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. ua.edu For reactions involving this compound, mechanistic studies focus on identifying the key intermediates and transition states within the catalytic cycle. mdpi.commdpi.com
In organocatalysis, proline and its derivatives, including this compound, typically operate through an enamine or iminium ion cycle. mdpi.comwikipedia.org For an aldol or Michael reaction, the catalyst condenses with a ketone or aldehyde to form a chiral enamine intermediate. mdpi.com This enamine is the active nucleophile that attacks the electrophile. The stereoselectivity of the reaction is determined in the subsequent carbon-carbon bond-forming step. The geometry of the transition state, often rationalized by models like the Zimmerman-Traxler model for aldol reactions, is crucial. wikipedia.org The bulky phenyl group in this compound exerts significant steric influence on this transition state, directing the approach of the electrophile and thereby controlling the stereochemical outcome.
Advanced Spectroscopic and Computational Investigations of 1 Phenylproline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. numberanalytics.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit unique resonance frequencies when placed in a strong magnetic field, providing detailed information about their chemical environment. libretexts.org
High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for confirming the covalent structure of 1-Phenylproline. The chemical shift (δ) of each nucleus, reported in parts per million (ppm), is highly sensitive to its electronic environment, allowing for the differentiation of protons and carbons in the phenyl ring versus those in the proline ring. libretexts.org Furthermore, spin-spin coupling between adjacent nuclei provides information about the connectivity of atoms within the molecule. libretexts.org
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's character. While enantiomers yield identical NMR spectra under standard conditions, their differentiation can be achieved by using a chiral derivatizing agent. nanalysis.com This agent reacts with the enantiomeric mixture to form diastereomers, which have distinct chemical and physical properties and, therefore, produce distinguishable signals in the NMR spectrum. nanalysis.com Research on peptides containing phenylproline has demonstrated that stereochemistry plays a significant role in their biological function and transport properties, underscoring the importance of stereochemical elucidation. acs.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on typical values for phenyl and proline moieties. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| Phenyl Ring | ¹H | 7.20 - 7.60 | Signals for ortho, meta, and para protons, often appearing as complex multiplets. |
| Proline Cα-H | ¹H | 4.00 - 4.50 | The proton attached to the chiral center adjacent to the nitrogen and carboxyl group. |
| Proline Ring CH₂ | ¹H | 1.80 - 2.40 & 3.50 - 3.80 | Complex signals due to the diastereotopic nature of the protons in the five-membered ring. |
| Phenyl Ring | ¹³C | 125.0 - 145.0 | Includes signals for the ipso-carbon and other aromatic carbons. |
| Carboxyl C=O | ¹³C | 170.0 - 178.0 | The chemical shift for the carboxylic acid carbon. |
| Proline Cα | ¹³C | 60.0 - 68.0 | The carbon of the chiral center. |
| Proline Ring CH₂ | ¹³C | 25.0 - 55.0 | Signals corresponding to the other carbon atoms in the pyrrolidine (B122466) ring. |
Conformational Dynamics Studies via Variable Temperature NMR
Molecules like this compound are not static; they undergo various dynamic processes, including the puckering of the five-membered proline ring and restricted rotation around the N-C(phenyl) bond. Variable Temperature (VT) NMR is a powerful technique used to study these conformational changes. ox.ac.uk By recording spectra at different temperatures, researchers can observe the effects of these dynamic exchanges on the NMR signals. researchgate.net
At low temperatures, the rate of conformational exchange is slow on the NMR timescale. In this "slow-exchange limit," separate, sharp signals may be observed for each distinct conformer present in the solution. ucl.ac.uk As the temperature is raised, the rate of exchange increases. The signals for the individual conformers broaden and move closer together, eventually merging at a specific "coalescence temperature." Upon further heating into the "fast-exchange limit," the molecule converts between conformations so rapidly that the spectrometer detects only a single, sharp, time-averaged signal. ucl.ac.uk Analyzing the changes in the spectra as a function of temperature allows for the calculation of the energy barriers associated with these conformational transitions. ucl.ac.uk
Table 2: Illustration of Conformational Exchange by Variable Temperature NMR This table provides a hypothetical example of two exchanging proton signals (Ha and Hb) from different conformers.
| Temperature | Exchange Regime | Appearance of Signals for Ha and Hb |
| -60 °C | Slow | Two distinct, sharp peaks. |
| 25 °C | Intermediate | Two significantly broadened peaks. |
| 80 °C | Coalescence | One very broad, flat peak. |
| 120 °C | Fast | One sharp, averaged peak. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the exact positions of the atoms in three-dimensional space can be determined. wikipedia.org
For this compound, a crystal structure analysis would provide unambiguous information on its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. It would also reveal the packing arrangement of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding, that stabilize the structure. anton-paar.com In cases where obtaining a suitable single crystal is challenging, structure determination can sometimes be achieved from powder X-ray diffraction (XRD) data, often guided by solid-state NMR and computational modeling. rsc.org
Table 3: Representative Crystallographic Data for a Molecular Crystal This table shows the type of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value | Information Provided |
| Chemical Formula | C₁₁H₁₃NO₂ | Elemental composition of the molecule. |
| Formula Weight | 191.23 g/mol | Molecular mass. |
| Crystal System | Monoclinic | The basic geometry of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.1 Å, c = 7.5 Å, β = 98.5° | The size and shape of the repeating unit. |
| Volume | 521.4 ų | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
Mass Spectrometry Techniques in Phenylproline Research
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool in chemical analysis, used to determine the molecular weight of a compound with high accuracy and to gain structural information. uobasrah.edu.iq High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound by providing a mass measurement with enough precision to distinguish it from other compounds with the same nominal mass.
In the context of phenylproline research, mass spectrometry is also employed to identify and quantify phenylproline-containing peptides in complex biological mixtures. ufl.edu For example, in studies of blood-brain barrier shuttles, MS analysis can confirm the successful transport of a phenylproline-based peptide across a membrane. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides data to confirm the amino acid sequence of a peptide. nih.gov
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Technique |
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.0968 | Electrospray Ionization (ESI-MS) |
Vibrational Spectroscopy (IR, Raman) for Structural Characterization
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are complementary and provide a characteristic "fingerprint" for a molecule, allowing for structural characterization and identification of functional groups. researchgate.net IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to molecular vibrations which cause a change in the dipole moment. uobasrah.edu.iq Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule.
For this compound, IR and Raman spectra would reveal characteristic bands corresponding to the vibrations of its specific functional groups. These include C-H stretching from the aromatic and aliphatic portions, the C=O stretching of the carboxylic acid group, N-H bending (if protonated), and various vibrations of the phenyl and proline rings. oatext.commjcce.org.mk
Table 5: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups. Intensities (strong, medium, weak) can vary between IR and Raman techniques.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Proline Ring | 2850 - 2960 |
| C=O Stretch | Carboxylic Acid | 1700 - 1760 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |
| C-N Stretch | Pyrrolidine Ring | 1180 - 1360 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are powerful theoretical tools used to investigate the structure, properties, and dynamics of molecules. wikipedia.orgunifap.br These methods complement experimental data by providing detailed atomic-level insights that can be difficult to obtain through experiments alone. nih.gov
For this compound, computational techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to:
Determine stable conformations: By calculating the potential energy of the molecule as a function of its geometry, the lowest-energy (most stable) conformations can be identified. This is particularly useful for understanding the preferred puckering of the proline ring and the rotational orientation of the phenyl group.
Predict spectroscopic properties: Computational models can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic data. nih.gov Comparing these predicted values with experimental results helps to validate the proposed molecular structures and assignments.
Investigate reaction mechanisms and interactions: Modeling can be used to study the interactions of this compound with other molecules, such as biological receptors or solvent molecules, providing insights into its chemical behavior and function. nih.gov The synergy of combining computational results with experimental data from techniques like NMR and X-ray crystallography provides a robust and comprehensive picture of the molecule's characteristics. rsc.org
Table 6: Hypothetical Relative Energies of this compound Conformers from Computational Modeling
| Conformer | Description | Relative Energy (kJ/mol) |
| A | Ring Pucker 'Down', Phenyl 'Axial' | 0.0 (Global Minimum) |
| B | Ring Pucker 'Up', Phenyl 'Axial' | + 4.5 |
| C | Ring Pucker 'Down', Phenyl 'Equatorial' | + 8.2 |
| D | Ring Pucker 'Up', Phenyl 'Equatorial' | + 12.0 |
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike traditional methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally more feasible for larger systems. The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. aimspress.com
In practice, the electronic structure is determined by solving the Kohn-Sham equations, which describe a set of non-interacting electrons moving in an effective potential. wikipedia.org This potential includes the external potential from the atomic nuclei and an effective potential that accounts for interelectronic interactions. wikipedia.org A key component of this is the exchange-correlation functional, which approximates the complex quantum effects of electron exchange and correlation. nih.govscispace.com Various approximations for this functional, such as Generalized Gradient Approximations (GGAs) or hybrid functionals, are chosen depending on the desired accuracy and the system being studied. aimspress.comscispace.com
For this compound, DFT calculations can elucidate fundamental electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These calculations are crucial for predicting the molecule's stability, polarity, and sites susceptible to electrophilic or nucleophilic attack.
| Core Concept | Description | Relevance to this compound |
|---|---|---|
| Hohenberg-Kohn Theorems | Fundamental theorems proving that the ground-state electron density n(r) of a system uniquely determines all its properties. aimspress.com | Provides the theoretical justification for using electron density as the primary variable to calculate the molecule's properties. |
| Kohn-Sham Equations | A method to simplify the many-electron problem into a set of one-electron equations for a fictitious system of non-interacting electrons. wikipedia.org | The practical approach used in DFT software to calculate the electron density and energy of this compound. |
| Exchange-Correlation Functional | An approximation for the quantum mechanical effects of exchange and correlation energy. The accuracy of DFT calculations heavily depends on this functional. nih.govscispace.com | The choice of functional (e.g., B3LYP, PBE) affects the accuracy of predicted electronic properties like bond energies and orbital gaps. |
| Electron Density | A measure of the probability of an electron being present at a specific location. In DFT, it is the central variable. | Visualizing the electron density reveals the molecule's shape and how electrons are distributed across the phenyl and proline rings. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation evolves. nih.gov The forces between atoms are calculated using a molecular mechanics force field, a set of parameters and potential functions that describe the energetics of bond stretching, angle bending, and non-bonded interactions. nih.gov
Studies on similar molecules like L-proline have shown that combining MD simulations with experimental data (e.g., from NMR) and DFT calculations can lead to a highly accurate picture of the conformational equilibrium in solution. acs.org
| Concept/Parameter | Description | Application to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. nih.gov Examples include AMBER and GROMOS. acs.org | Defines the interatomic forces governing the molecule's motion. The choice of force field is critical for accurately reproducing the conformational behavior of the proline ring and the phenyl substituent. |
| Conformational Landscape | A representation of all possible spatial arrangements (conformations) of a molecule and their corresponding potential energies. | MD simulations explore this landscape to identify the preferred conformations (e.g., Cγ-endo vs. Cγ-exo puckers of the proline ring) and the dynamics of interconversion. acs.org |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. nih.gov | Used to monitor the stability of the simulation and to quantify the flexibility of different regions of the this compound molecule over time. |
| Solvent Modeling | Explicitly or implicitly including solvent molecules (e.g., water) in the simulation to mimic physiological or experimental conditions. mdpi.com | Crucial for accurately capturing how solvent interactions influence the conformational preferences of this compound. |
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly those based on DFT, are invaluable for predicting the chemical reactivity and selectivity of molecules. unipd.it These methods provide quantitative insights into how a molecule will behave in a chemical reaction by analyzing its electronic structure.
Key indicators of reactivity can be derived from the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Furthermore, reactivity indices derived from conceptual DFT, such as the Fukui function, can pinpoint which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. mdpi.com Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions, which are prone to electrophilic and nucleophilic attack, respectively. mdpi.com For this compound, these calculations can predict how it will interact with other reagents, guiding the design of synthetic routes or understanding its role in catalytic processes.
| Reactivity Descriptor | Description | Significance for this compound |
|---|---|---|
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy occupied and lowest energy unoccupied molecular orbitals. Their energies and spatial distribution are central to chemical reactivity. | The HOMO energy indicates the tendency to donate electrons (nucleophilicity), while the LUMO energy indicates the tendency to accept electrons (electrophilicity). The HOMO-LUMO gap suggests kinetic stability. |
| Electrostatic Potential (ESP) Map | A color-coded map of the electrostatic potential on the electron density surface, showing charge distribution. mdpi.com | Visually identifies electron-rich sites (e.g., lone pairs on nitrogen or oxygen) and electron-poor sites (e.g., acidic protons) on the this compound structure. |
| Fukui Function (f(r)) | A function that describes how the electron density at a point r changes with a change in the total number of electrons, identifying the most reactive sites in a molecule. mdpi.com | Calculates atom-specific indices for electrophilic (f⁻) and nucleophilic (f⁺) attack, providing a quantitative prediction of local reactivity. |
| Global Hardness/Softness | Measures of the resistance to change in electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scispace.com | Helps predict the nature of interactions with other reactants based on the hard-soft acid-base (HSAB) principle. |
Mechanistic Pathway Elucidation through Computational Methods
Computational methods are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, these methods can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. igem.wiki
The process typically involves locating the geometry of the transition state (TS), which is a first-order saddle point on the PES. igem.wiki Frequency calculations are then performed to confirm the nature of the stationary point; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. igem.wiki The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
For reactions involving this compound, such as its synthesis or its participation in organocatalysis, computational elucidation of the mechanistic pathway can distinguish between competing pathways, explain observed stereoselectivity, and provide a detailed understanding of the role of catalysts or solvent. Advanced techniques like meta-dynamics can be employed to explore complex reaction spaces and discover novel reaction pathways that might not be intuitively obvious. nih.gov
| Computational Step | Objective | Details |
|---|---|---|
| Potential Energy Surface (PES) Mapping | To map the energy of the system as a function of the geometry of the atoms. | Provides the energetic landscape on which the reaction occurs, showing valleys (stable species) and mountain passes (transition states). |
| Transition State (TS) Optimization | To find the exact geometry and energy of the highest point along the minimum energy reaction path. igem.wiki | Specialized algorithms are used to locate this saddle point. The structure of the TS reveals the nature of bond-making and bond-breaking. |
| Frequency Calculation | To characterize stationary points on the PES and to calculate zero-point vibrational energies. igem.wiki | A stable minimum has all real (positive) frequencies. A transition state has one imaginary frequency. |
| Intrinsic Reaction Coordinate (IRC) Calculation | To trace the minimum energy path from the transition state down to the reactants on one side and the products on the other. | Confirms that the identified transition state correctly connects the intended reactants and products. |
Applications of 1 Phenylproline in Chemical Science and Research
Role as Chiral Building Blocks for Complex Molecule Synthesis
1-Phenylproline is a significant member of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources used in synthesis. wikipedia.org As a chiral building block, it provides a pre-existing stereocenter, which is often preserved throughout a reaction sequence, thereby simplifying the synthesis of complex, stereochemically pure molecules. wikipedia.orgnumberanalytics.com This is particularly crucial in the development of pharmaceuticals and other bioactive compounds where specific stereoisomers are required for desired activity.
The use of such chiral building blocks enhances the efficiency of total synthesis by reducing the number of synthetic steps and avoiding the need for asymmetric synthesis or resolution of racemic mixtures. wikipedia.orgnumberanalytics.com this compound and its derivatives have been utilized in the synthesis of various complex molecules, including those with potential therapeutic applications. ru.nl For instance, the cis-5-phenylproline scaffold has been explored as a platform for creating mechanism-based inhibitors. sigmaaldrich.comnih.gov
Scaffold Design in Molecular Recognition Studies
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for designing molecules intended for molecular recognition studies. mdpi.com A molecular scaffold serves as a core structure onto which various functional groups can be attached to create a library of compounds with diverse properties. mdpi.com This approach is fundamental in drug discovery and the study of biological interactions.
The defined stereochemistry of this compound allows for the precise spatial arrangement of appended functional groups, which is critical for specific interactions with biological targets like receptors and enzymes. uit.no For example, the cis-5-phenylproline scaffold has been investigated in the design of small-molecule thrombin inhibitors and ligands for endothelin receptors. spandidos-publications.commdpi.com By systematically modifying the scaffold, researchers can probe the structural requirements for binding and activity, leading to the optimization of lead compounds.
Mechanistic Investigations of Trans-Membrane Permeation Using Phenylproline-Based Systems
Phenylproline-based peptides have emerged as valuable tools for investigating the mechanisms of transport across biological membranes, particularly the blood-brain barrier (BBB). mdpi.comrsc.org These systems are designed to enhance the passive diffusion of molecules that would otherwise have poor membrane permeability. rsc.org
Design Principles for Permeation Enhancement in Model Systems
The design of phenylproline-based shuttles focuses on increasing lipophilicity and promoting favorable interactions with the lipid bilayer. rsc.org The incorporation of phenyl groups into a conformationally restricted proline-containing peptide sequence enhances its ability to penetrate and traverse the membrane. researchgate.net One significant advantage of phenylproline-based peptides is their improved water solubility compared to other passive diffusion shuttles, which has been a major hurdle in their practical application. rsc.orgresearchgate.net Studies have shown that these shuttles can significantly improve the transport of therapeutically relevant cargo molecules. researchgate.net
Stereochemistry-Permeability Relationships in Model Systems
The unique chiral and conformationally constrained nature of phenylproline has been exploited to study the influence of stereochemistry on membrane permeability. researchgate.net Research on a series of 16 stereoisomers of a (PhPro)4 peptide revealed that stereochemistry plays a crucial role in passive diffusion across a model membrane. researchgate.net This study demonstrated that different stereoisomers exhibited varying transport properties, with some enantiomeric pairs showing significant differences in their permeability. researchgate.net This finding highlights the potential for designing chiral-specific shuttles for targeted delivery. researchgate.net
Probing Enzyme-Substrate Interactions and Inhibition Mechanisms (e.g., Sortase SrtA mechanistic studies)
This compound scaffolds have been instrumental in the study of enzyme-substrate interactions and the development of enzyme inhibitors. itmedicalteam.plrsc.org A notable example is the investigation of Sortase A (SrtA), a bacterial enzyme that plays a key role in the virulence of Gram-positive bacteria like Staphylococcus aureus. mdpi.commdpi.com
SrtA recognizes a specific sorting signal (LPxTG) on surface proteins and anchors them to the bacterial cell wall. mdpi.comacs.org Inhibiting this enzyme is a promising anti-virulence strategy. mdpi.commdpi.com The cis-5-phenylproline scaffold has been used as a platform to synthesize mechanism-based inhibitors of SrtA. sigmaaldrich.comnih.govresearchgate.net These studies involve creating analogs of the natural substrate to probe the enzyme's active site and understand the molecular interactions necessary for binding and catalysis. nih.gov By analyzing the inhibitory activity of different derivatives, researchers can elucidate the mechanism of inhibition and identify key structural features for potent and selective inhibitors. nih.govnih.gov
Development of Novel Materials and Functional Molecules
The versatility of this compound extends to the development of novel materials and functional molecules. Its incorporation into peptides and other molecular frameworks can impart specific structural and functional properties. For instance, phenylproline-containing dipeptides have been designed as dual inhibitors for both the angiotensin-converting enzyme (ACE) and neprilysin (NEP), which are important targets in cardiovascular medicine. acs.orgnih.gov
The ability to synthesize multi-functional building blocks from acetylene-containing α-amino acids, a class that can include precursors to phenylproline derivatives, opens up avenues for creating novel heterocyclic compounds with potential biological relevance. ru.nl The unique conformational constraints and chirality of this compound make it a valuable component in the design of functional molecules with tailored properties for applications in materials science and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
